molecular formula C18H32O16 B1590085 3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal CAS No. 3256-04-0

3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

Cat. No.: B1590085
CAS No.: 3256-04-0
M. Wt: 504.4 g/mol
InChI Key: UAMQRLTXHIUDST-UHFFFAOYSA-N
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Description

3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is a trisaccharide consisting of three β-(1→3)-linked D-glucopyranose units. It is derived from laminarin, a polysaccharide found in brown algae.

Mechanism of Action

Target of Action

Laminaritriose primarily targets enzymes such as endo-1,3-β-Glucanase . These enzymes are involved in the breakdown of complex carbohydrates, specifically β-1,3-glucans, which are abundant in various organisms including bacteria and fungi .

Mode of Action

Laminaritriose interacts with its target enzymes by serving as a substrate. Specifically, it is hydrolyzed by enzymes like endo-1,3-β-Glucanase . This interaction results in the cleavage of the β-1,3-glycosidic bond present in Laminaritriose . The hydrolysis of Laminaritriose is a slow process, but it is efficiently hydrolyzed when it is part of larger molecules like laminaritetraose and laminaripentaose .

Biochemical Pathways

The enzymatic hydrolysis of Laminaritriose is part of the broader carbohydrate metabolism pathways. These pathways involve the breakdown of complex carbohydrates into simpler sugars, which can then be utilized for energy production or other metabolic processes . The hydrolysis of Laminaritriose and other similar oligosaccharides plays a crucial role in the degradation of β-1,3-glucans .

Result of Action

The enzymatic hydrolysis of Laminaritriose results in the production of simpler sugars. This process contributes to the overall carbohydrate metabolism within the organism, providing necessary energy and carbon sources for various cellular processes .

Action Environment

The action of Laminaritriose is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze Laminaritriose can be affected by factors such as temperature and pH . Furthermore, the presence of other similar substrates can also influence the enzyme’s activity and, consequently, the action of Laminaritriose .

Biochemical Analysis

Biochemical Properties

Laminaritriose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for endo-β-1,3-glucanase . The nature of these interactions is complex and involves the breaking down of the laminaritriose molecule into simpler sugars.

Molecular Mechanism

The molecular mechanism of action of Laminaritriose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with endo-β-1,3-glucanase .

Subcellular Localization

The information provided here is based on the current understanding and may be subject to change as new research findings emerge .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is unique due to its specific β-(1→3)-linked trisaccharide structure, which makes it an ideal substrate for studying the activity of glycoside hydrolases. Its ability to undergo both hydrolysis and transglycosylation reactions also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMQRLTXHIUDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(C=O)O)C(C(CO)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516458
Record name Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-04-0
Record name Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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